Bicyclo[2.2.1]hept-3-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93628-29-6 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
bicyclo[2.2.1]hept-3-en-2-ol |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h4,6-8H,1-3H2 |
InChI Key |
XBURSEKVGPSINF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(C1C2)O |
Origin of Product |
United States |
Significance of Bridged Bicyclic Systems in Advanced Chemical Synthesis
Bridged bicyclic frameworks, such as the one found in Bicyclo[2.2.1]hept-3-en-2-ol, are prominent structural motifs in a multitude of natural products that exhibit significant biological activity. acs.orgnih.gov These rigid three-dimensional structures are not only found in complex natural products like dolabellane and echinosporin (B1671086) but also serve as foundational scaffolds in medicinal chemistry and materials science. rsc.orgwpmucdn.com The construction of these intricate architectures presents a persistent and significant challenge in the field of organic synthesis, driving the development of innovative and efficient synthetic methodologies. acs.orgnih.gov
The inherent strain and defined stereochemistry of bridged bicyclic systems make them valuable building blocks for creating complex molecular targets. nih.gov For instance, the bicyclo[2.2.1]heptane motif has been used as a template to control the folding of peptides. wpmucdn.com Researchers have developed novel strategies, such as type II [5+2] cycloaddition reactions, to directly construct highly functionalized bridged bicyclic systems. acs.orgnih.gov These methods provide access to a wide range of frameworks, including those that are cores of natural products like cerorubenic acid-III and vinigrol. nih.gov The ability to synthesize and manipulate these structures is crucial for discovering new therapeutic agents and advanced materials. rsc.org
Bicyclo 2.2.1 Hept 3 En 2 Ol As a Representative Norbornene Alcohol Derivative
Bicyclo[2.2.1]hept-3-en-2-ol, systematically known as bicyclo[2.2.1]hept-5-en-2-ol or 5-norbornen-2-ol, is a bicyclic organic compound that serves as a quintessential example of a norbornene alcohol derivative. nih.gov Its structure is characterized by a seven-membered ring system bridged by a methylene (B1212753) group, containing both a hydroxyl functional group and a carbon-carbon double bond. cymitquimica.com This combination of a strained bicyclic scaffold and reactive functional groups makes it a highly versatile intermediate in organic synthesis.
The reactivity of this compound is dictated by its two primary functional components. The double bond within the strained norbornene ring readily participates in electrophilic additions and cycloaddition reactions. cymitquimica.com The hydroxyl group can be oxidized to form the corresponding ketone, bicyclo[2.2.1]hept-5-en-2-one (also known as 5,6-dehydronorcamphor), or can be substituted to introduce other functional groups. wpmucdn.com Furthermore, the stereochemical orientation of the hydroxyl group, being either exo or endo, significantly influences the molecule's reactivity, with the exo isomer often reacting faster due to less steric hindrance.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | bicyclo[2.2.1]hept-5-en-2-ol nih.gov |
| Molecular Formula | C₇H₁₀O nih.gov |
| Molecular Weight | 110.15 g/mol nih.gov |
| Synonyms | 5-Norbornen-2-ol, Dehydronorborneol nih.govchemicalbook.com |
| Appearance | Solid chemicalbook.com |
| Water Solubility | Slightly soluble chemicalbook.com |
Mechanistic Investigations of Reactions Involving Bicyclo 2.2.1 Hept 3 En 2 Ol
Computational Chemistry and Density Functional Theory (DFT) Studies of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of bicyclic systems. These methods provide detailed insights into transition states, energy landscapes, and the subtle factors that govern reaction outcomes.
Transition State Analysis and Energy Landscape Mapping in Bicyclic Systems
The determination of transition state structures is crucial for understanding reaction kinetics and mechanisms. wikipedia.orgsolubilityofthings.com A transition state is a high-energy, transient configuration of atoms that represents the energy barrier to be overcome for a reaction to proceed. wikipedia.orgsolubilityofthings.com For bicyclic systems, computational methods like DFT are used to locate these first-order saddle points on the potential energy surface. wikipedia.org Analysis of the transition state geometry reveals critical information about bond breaking and bond forming processes. ic.ac.uk
For instance, in pericyclic reactions involving bicyclic systems, the symmetry of the transition state (Cs or C2) dictates the stereochemical outcome of the reaction. ic.ac.uk The energy barrier associated with forming the cyclic transition state is a key determinant of the reaction's feasibility and rate. fiveable.me A lower energy barrier corresponds to a faster and more favorable reaction. fiveable.me Computational studies can map the entire energy landscape, identifying intermediates and transition states, which helps in understanding complex reaction pathways, such as those involving rearrangements in bicyclo[2.2.1]heptane derivatives. aps.orgcore.ac.uk
Table 1: Key Features of Transition State Analysis
| Feature | Description | Significance |
|---|---|---|
| Geometry | The 3D arrangement of atoms at the highest energy point. | Reveals the extent of bond formation and breakage. ic.ac.uk |
| Energy Barrier | The energy difference between reactants and the transition state. | Determines the reaction rate (kinetics). fiveable.me |
| Symmetry | The symmetry elements present in the transition state structure. | Predicts the stereochemistry of the products in pericyclic reactions. ic.ac.uk |
| Vibrational Analysis | Calculation of vibrational frequencies. | Confirms a true transition state (one imaginary frequency). ic.ac.uk |
Influence of Solvent Effects on Chemodivergence and Stereoselectivity
Solvent plays a critical role in many chemical reactions, often influencing both the reaction rate and the product distribution (chemodivergence and stereoselectivity). rsc.org Computational models can incorporate solvent effects, providing a more accurate picture of the reaction in solution. These models have shown that solvent can stabilize or destabilize transition states and intermediates to different extents, thereby altering the preferred reaction pathway. researchgate.netrsc.org
For example, in the Au(I)-catalyzed cycloisomerization of 3-alkoxy-1,6-diynes to form bicyclo[2.2.1]heptanes, DFT calculations revealed that the solvent controls the reaction outcome. rsc.org In a less polar solvent like toluene, the reaction proceeds through an allyl-gold species to yield the bridged bicyclic product. rsc.org Conversely, in a more polar solvent such as 1,2-dichloroethane, the reaction favors a pathway involving an alkyl-gold species, leading to a monocyclic product. rsc.org This solvent-controlled chemodivergence highlights the importance of including solvent effects in computational studies to accurately predict reaction outcomes. rsc.org Furthermore, hydrogen-bonding interactions between the solvent and reactants or transition states can significantly influence the stereoselectivity of reactions, such as in free radical polymerizations. researchgate.net
Alkoxyl Radical Chemistry and Beta-Scission in Bicyclo[2.2.1]heptane Frameworks
Alkoxyl radicals are highly reactive intermediates that can undergo several key reactions, including hydrogen atom transfer (HAT), addition to C=C double bonds, and β-scission (fragmentation). acs.org In the context of the bicyclo[2.2.1]heptane framework, the generation of an alkoxyl radical, for instance at the C2 position of a bicyclo[2.2.1]heptan-2-ol derivative, can lead to characteristic fragmentation patterns.
The β-scission of an alkoxyl radical involves the cleavage of a carbon-carbon bond at the β-position relative to the oxygen atom. acs.org This process is often driven by the relief of ring strain and the formation of a more stable radical and a carbonyl compound. acs.org For alkoxyl radicals within the strained bicyclo[2.2.1]heptane system, β-scission is a particularly facile process. researchgate.net The direction of fragmentation is influenced by the stability of the resulting carbon-centered radical. acs.org For example, the unimolecular decomposition of t-butoxy radicals has been studied extensively, with the high-pressure limiting rate constant for β C–C bond scission determined experimentally and computationally. rsc.org The study of these fragmentations provides insight into radical reaction mechanisms and can be exploited in synthetic strategies for ring-opening and functionalization of bicyclic alcohols. acs.orgacs.org
Table 2: Competing Pathways for Alkoxyl Radicals
| Reaction Pathway | Description | Key Factors |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom from a C-H bond. | Bond dissociation energy of the C-H bond. |
| β-Scission | Cleavage of a C-C bond beta to the alkoxyl radical. | Ring strain, stability of the resulting radical. acs.org |
| C=C Bond Addition | Addition of the radical to a double bond. | Presence of unsaturated groups. |
Rearrangement Mechanisms and Sigmatropic Shifts in Bicyclo[2.2.1]hept-3-en-2-ol Related Structures
The rigid bicyclo[2.2.1]heptane skeleton is prone to a variety of rearrangement reactions, often driven by the release of inherent ring strain. Sigmatropic rearrangements, a class of pericyclic reactions where a σ-bond migrates across a π-system, are of particular interest. imperial.ac.ukimperial.ac.uk
The Cope and Claisen rearrangements are classic wikipedia.orgwikipedia.org-sigmatropic shifts that have been studied in norbornene derivatives. imperial.ac.ukimperial.ac.uk For example, the anionic oxy-Cope rearrangement provides a useful method for synthesizing cis-decalins from norbornene-based precursors. imperial.ac.ukimperial.ac.uk These reactions typically proceed through highly ordered, cyclic transition states, often with a chair-like geometry being favored. imperial.ac.ukimperial.ac.uk Computational studies have been employed to analyze the transition states and intermediates of these rearrangements, providing a deeper understanding of their stereochemistry and reaction kinetics. acs.orgacs.org The formation of functionalized bicyclo[2.2.1]heptane derivatives can also proceed through a sequence involving a Diels-Alder reaction followed by a rearrangement. acs.org In some cases, rearrangements in bicyclic systems can be initiated by base-induced transformations of related epoxides. lookchem.com
Electrophilic and Nucleophilic Addition Mechanisms to the Norbornene Double Bond and Hydroxyl Group
The double bond in this compound is susceptible to electrophilic addition, a characteristic reaction of alkenes. savemyexams.comlibretexts.org The π electrons of the double bond act as a nucleophile, attacking an electrophile. savemyexams.com This typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org The addition of hydrogen halides (HX) to norbornene, for instance, has been shown to proceed via a carbonium ion process. acs.org The stereoselectivity of these additions is often a key point of investigation, with norbornene systems frequently showing a preference for exo attack due to steric hindrance on the endo face. researchgate.net
The hydroxyl group of this compound allows for nucleophilic reactions. It can be deprotonated to form an alkoxide, a more potent nucleophile, or it can be substituted by other functional groups. While simple alkenes are not typically reactive towards nucleophiles, the presence of activating groups or specific reaction conditions can facilitate nucleophilic addition to the double bond. inflibnet.ac.in For example, the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine with epoxides involves nucleophilic attack of the amine on the epoxide ring. researchgate.netresearchgate.net Computational studies have been used to investigate the reaction pathways and transition states of such nucleophilic additions, helping to explain the observed regioselectivity. researchgate.netresearchgate.net In some cases, the alkene itself can act as a nucleophile, attacking an electrophilic species. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2-dichloroethane |
| 3-alkoxy-1,6-diynes |
| This compound |
| Bicyclo[2.2.1]heptan-2-ol |
| Bicyclo[2.2.1]heptane |
| Bromoethane |
| cis-decalins |
| Norbornene |
| t-butoxy radical |
Chemical Reactivity and Functional Group Transformations of Bicyclo 2.2.1 Hept 3 En 2 Ol
Reactions at the Hydroxyl Group: Esterification, Etherification, and Oxidation
The hydroxyl group in bicyclo[2.2.1]hept-3-en-2-ol readily undergoes typical alcohol reactions, including esterification, etherification, and oxidation.
Esterification: The conversion of this compound to its corresponding esters is a common transformation. For instance, reaction with benzoyl chloride can yield endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates. arkat-usa.org Similarly, bornyl acetate (B1210297) is produced through the esterification of borneol (1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) with acetic acid in the presence of an acid catalyst. The reactivity in these reactions can be influenced by the stereochemistry of the hydroxyl group (endo vs. exo), with the exo isomer generally exhibiting higher reactivity due to reduced steric hindrance.
Etherification: The hydroxyl group can also be converted into an ether. This is often achieved through Williamson ether synthesis or other related methods.
Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, bicyclo[2.2.1]hept-5-en-2-one. wpmucdn.com Various oxidizing agents can be employed for this purpose. Anodic oxidation of bicyclo[2.2.1]hept-2-ene in methanolic sodium methoxide (B1231860) has been shown to yield a variety of products, including methyl tricyclo[2.2.1.02,6]heptan-3-yl carbonate and exo-2-methoxybicyclo[2.2.1]heptan-syn-7-yl methyl carbonate, alongside other related alcohols and carbonates. rsc.org
| Reaction Type | Reagents/Conditions | Product(s) | Key Findings |
|---|---|---|---|
| Esterification | Benzoyl chloride | Endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates | Efficient synthesis of benzoate (B1203000) esters. arkat-usa.org |
| Esterification | Acetic acid, acid catalyst | Bornyl acetate | Industrial production method for fragrances. |
| Oxidation | Anodic oxidation in CH₃OH/NaOCH₃ | Methyl tricyclo[2.2.1.0²,⁶]heptan-3-yl carbonate, Methoxycarbonates | Complex mixture of products formed through electrochemical oxidation. rsc.org |
| Oxidation | Standard oxidizing agents | Bicyclo[2.2.1]hept-5-en-2-one | Common transformation to the corresponding ketone. wpmucdn.com |
Reactions of the Carbon-Carbon Double Bond: Addition Reactions and Cycloadditions
The strained double bond in the norbornene ring is highly susceptible to a variety of addition and cycloaddition reactions.
Addition Reactions: The double bond can undergo hydrogenation to yield the saturated bicyclo[2.2.1]heptan-2-ol. This is typically achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. Hydration of the double bond in bicyclo[2.2.1]heptene derivatives can also occur, for instance, in the presence of a synthetic sulfonated cation exchange resin catalyst, to form diols. google.com
Cycloadditions: this compound and its derivatives are excellent dienophiles in Diels-Alder reactions. These reactions lead to the formation of more complex polycyclic structures. For example, the Diels-Alder reaction of cyclopentadiene (B3395910) with maleic anhydride (B1165640) in the presence of water yields cis-5-norbornene-2,3-dicarboxylic anhydride with high endo-selectivity. academie-sciences.fr
The inherent ring strain of the norbornene double bond is a key driver for its participation in strain-promoted "click chemistry" reactions. nobelprize.org A prominent example is the strain-promoted azide-alkyne cycloaddition (SPAAC), although the norbornene alkene itself reacts rapidly with azides in a 1,3-dipolar cycloaddition. nobelprize.orgresearchgate.net This type of copper-free click chemistry is valued for its rapid kinetics and selectivity under mild conditions, making it suitable for bioconjugation. rsc.orgresearchgate.net Norbornene derivatives have been labeled with radioisotopes like ¹⁸F for use in PET imaging, demonstrating the practical application of these reactions. rsc.orgresearchgate.net The reaction between a norbornene and a tetrazine is another example of a rapid and reliable copper-free click reaction. rsc.orgresearchgate.net
Norbornene and its derivatives are classic monomers for Ring-Opening Metathesis Polymerization (ROMP). expresspolymlett.com This polymerization technique is driven by the relief of ring strain and is catalyzed by transition metal complexes, most notably ruthenium-based Grubbs-type catalysts. expresspolymlett.commdpi.com ROMP of norbornene derivatives can produce high molecular weight polymers with controlled stereochemistry. mdpi.com For example, certain ruthenium catalysts can lead to highly cis and syndiotactic polynorbornene. caltech.edu The functional groups present on the norbornene monomer can influence the polymerization; strongly coordinating groups like -COOH and -OH can deactivate the catalyst, while less coordinating groups like -COOMe are well-tolerated. mdpi.com
Cross-metathesis (CM) reactions involving norbornene derivatives are a powerful tool for synthesizing highly substituted five-membered rings. utah.eduacs.org Tandem ring-opening/cross-metathesis (ROM/CM) reactions have been developed, though regioselectivity can be a challenge with unsymmetrical norbornenes. utah.eduacs.org The use of directing groups, such as a sulfone, has been shown to improve the regioselectivity of these reactions. utah.eduacs.org
| Reaction | Catalyst/Reagents | Key Features | Applications |
|---|---|---|---|
| Strain-Promoted Cycloaddition | Azides, Tetrazines (Copper-free) | Rapid, selective, high-yielding. rsc.orgresearchgate.net Driven by ring strain. nobelprize.org | Bioconjugation, PET imaging probes. rsc.orgresearchgate.netnih.gov |
| ROMP | Grubbs-type Ru catalysts, W-based catalysts | Produces high molecular weight polymers. mdpi.com Can achieve high stereocontrol (cis/trans, tacticity). caltech.edu | Synthesis of functional polymers, advanced materials. acs.org |
| ROM/CM | Grubbs-type Ru catalysts | Forms highly substituted cyclopentane (B165970) derivatives. utah.eduacs.org Regioselectivity can be an issue. utah.eduacs.org | Synthesis of complex organic molecules. utah.eduacs.org |
Intermolecular and Intramolecular Rearrangements of this compound Derivatives
Derivatives of this compound can undergo various rearrangement reactions, often promoted by acid or metal catalysts. These rearrangements can lead to significant changes in the carbon skeleton. For example, Wagner-Meerwein rearrangements are common in bicyclic systems under acidic conditions, leading to the migration of carbon-carbon bonds and the formation of isomeric structures. google.com Intramolecular cyclization of unsaturated hydroxy compounds can lead to the formation of tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives. acs.org
Reactions Involving Skeletal Transformations in Bicyclo[2.2.1]heptane Systems
The bicyclo[2.2.1]heptane framework, while generally stable, can be induced to undergo skeletal transformations under specific conditions. These reactions often lead to the formation of other bicyclic or polycyclic systems. For instance, titanocene (B72419) alkylidene complexes can mediate the rearrangement of bicyclo[2.2.1]heptane ring systems into bicyclo[3.2.0]heptane enol ethers. acs.org Furthermore, a sequential Diels-Alder reaction followed by a rearrangement has been developed to synthesize a variety of functionalized bicyclo[2.2.1]heptane derivatives. acs.org The synthesis of the bicyclo[2.2.1]heptane skeleton itself is often achieved through Diels-Alder reactions, for instance, using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes as the diene component. nih.gov Aluminum-catalyzed domino skeletal rearrangement processes can transform bis-epoxy alcohol substrates into oxo- and aza-containing bicyclo[2.2.1]heptanes. nih.gov
Bicyclo 2.2.1 Hept 3 En 2 Ol As a Scaffold and Building Block in Advanced Organic Synthesis
Precursors for Complex Natural Products and Synthetic Analogues
The bicyclo[2.2.1]heptane framework is a recurring structural motif in a multitude of natural products. wpmucdn.com Consequently, bicyclo[2.2.1]hept-3-en-2-ol and its derivatives are valuable starting materials for the total synthesis of these complex targets and their synthetic analogues. The rigid structure of the norbornene moiety provides a predictable platform for stereocontrolled functionalization, which is crucial for constructing the multiple chiral centers often found in natural products.
For instance, the bicyclo[2.2.1]heptane skeleton is a key feature in certain prostaglandins (B1171923) and their analogues, which possess a wide range of biological activities. wpmucdn.comresearchgate.net Synthetic strategies often leverage the inherent stereochemistry of this compound to establish the desired stereocenters in the prostaglandin (B15479496) core. Furthermore, derivatives of this compound have been employed in the synthesis of various terpenes and iridoids, which are known for their diverse biological properties. wpmucdn.com The ability to manipulate the double bond and the hydroxyl group through a variety of chemical transformations allows for the construction of the intricate carbon skeletons characteristic of these natural product families.
Utility in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates
The unique structural features of this compound make it a valuable building block for the synthesis of biologically active molecules and pharmaceutical intermediates. nih.gov Its derivatives have been incorporated into compounds with potential antiviral and other therapeutic activities. nih.govcas.cz
A significant application of this scaffold is in the synthesis of carbocyclic nucleoside analogues. cas.czcas.cz These molecules, where the sugar moiety of a natural nucleoside is replaced by a carbocyclic ring, are of great interest in the development of antiviral and anticancer agents. The rigid bicyclo[2.2.1]heptane framework serves to lock the conformation of the molecule, which can lead to enhanced binding to target enzymes. For example, novel conformationally locked carbocyclic nucleosides have been synthesized from derivatives of this compound, and some of these analogues have shown activity against HIV-1 and HIV-2. cas.cz The synthesis often involves a series of steps to introduce the nucleobase and modify the hydroxyl groups of the bicyclic core. cas.czresearchgate.net
The following table provides examples of biologically active molecules synthesized using this compound derivatives:
| Target Molecule Class | Starting Material Derivative | Biological Relevance |
| Carbocyclic Nucleoside Analogues | (1R,2R,3S,4S)-3-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-ol | Antiviral (e.g., anti-HIV) cas.czcas.cz |
| Carbocyclic Nucleoside Analogues | (1R,2R,3R,4R,5R,6S)-3-Amino-5-(benzyloxy)-6-(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol | Antiviral cas.cz |
| Purine Derivatives | (1R,2R,3S,4S)-3-(6-chloro-9H-purin-9-yl)-6-(hydroxymethyl)bicyclo[2.2.1]hept-5-en-2-ol | Antiviral cas.cz |
Application in Materials Science: Monomers for High-Performance Polymers and Advanced Materials
The strained double bond in the bicyclo[2.2.1]heptene ring system makes this compound and its derivatives excellent monomers for Ring-Opening Metathesis Polymerization (ROMP). mdpi.com ROMP is a powerful polymerization technique that allows for the synthesis of polymers with well-defined structures and properties. The resulting polymers often exhibit high thermal stability, good mechanical strength, and unique optical properties, making them suitable for a range of applications in materials science.
The rigid bicyclic repeating units in the polymer backbone contribute to a high glass transition temperature and enhanced dimensional stability. The hydroxyl group of the monomer provides a convenient handle for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications, such as in coatings and specialty plastics. For instance, the copolymerization of this compound derivatives can lead to hydrophilic polymers with potential uses in biomedical applications.
The table below summarizes key aspects of using this compound in materials science:
| Polymerization Method | Monomer Derivative | Key Polymer Properties | Potential Applications |
| Ring-Opening Metathesis Polymerization (ROMP) | This compound | High thermal stability, mechanical strength | High-performance plastics, advanced materials |
| Free Radical Polymerization | This compound | Unique mechanical properties | Industrial coatings |
| Copolymerization | 2-(hydroxymethyl)bicyclo[2.2.1]hept-5-ene | Hydrophilicity | Biomedical applications |
Chiral Auxiliaries and Ligands in Asymmetric Catalysis Utilizing this compound Scaffolds
The inherent chirality and rigid conformation of this compound make it an attractive scaffold for the design of chiral auxiliaries and ligands for asymmetric catalysis. Enantiomerically pure this compound can be obtained through various resolution methods, providing access to both enantiomers. These chiral building blocks can be readily converted into a variety of ligands with different donor atoms and steric environments.
These ligands have been successfully employed in a range of asymmetric transformations, including additions of organozinc reagents to aldehydes and Diels-Alder reactions. acs.org The rigid bicyclic framework of the ligand helps to create a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity. The stereochemical outcome of the reaction is often dictated by the specific stereoisomer of the ligand used. For example, camphor-based amino alcohols and aminodiols derived from the bicyclo[2.2.1]heptane framework have been used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes. scirp.org
Construction of Bridged Bicyclic Lactones and Other Intricate Cyclic Systems
The unique structural and reactive features of this compound make it a valuable precursor for the synthesis of more complex cyclic systems, including bridged bicyclic lactones. nih.gov These lactones are important structural motifs found in a number of biologically active natural products and are valuable intermediates in organic synthesis.
One common strategy involves the functionalization of the double bond and the hydroxyl group of the this compound scaffold. For example, a sequence involving hydroformylation of the double bond followed by intramolecular cyclization and oxidation can lead to the formation of bridged [2.2.1] bicyclic lactones. nih.gov The stereochemistry of the starting bicyclic alcohol can be used to control the stereochemical outcome of these transformations, providing access to enantiomerically enriched lactones. Furthermore, ring-rearrangement metathesis (RRM) of substituted bicyclo[2.2.1]heptene derivatives has been shown to be a powerful method for the synthesis of various fused and bridged ring systems. beilstein-journals.org
Advanced Spectroscopic and Analytical Characterization in Bicyclo 2.2.1 Hept 3 En 2 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of bicyclo[2.2.1]hept-3-en-2-ol and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and spatial arrangement of atoms within the molecule.
Elucidation of Complex Spin Systems and Coupling Networks in Bicyclic Compounds
The rigid nature of the bicyclo[2.2.1]heptane skeleton gives rise to complex spin-spin coupling networks in its ¹H NMR spectrum. organicchemistrydata.orglibretexts.org The analysis of these coupling constants (J-values) is crucial for differentiating between the endo and exo isomers of this compound. Typically, the coupling constants between the bridgehead protons and the protons on the carbon bearing the hydroxyl group differ for the two diastereomers. For instance, the endo isomer often exhibits a larger coupling constant (around 4–5 Hz) compared to the exo isomer (2–3 Hz).
The olefinic protons in the cyclohexene (B86901) ring also display characteristic splitting patterns. Furthermore, long-range couplings are often observed in these systems, providing additional structural information. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable in deciphering these complex coupling networks by establishing proton-proton and proton-carbon correlations, respectively.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Olefinic (C=C-H) | 6.0 - 6.5 | 130 - 140 |
| Carbinol (CH-OH) | 3.5 - 4.5 | 70 - 80 |
| Bridgehead (CH) | 2.5 - 3.0 | 40 - 50 |
| Methylene (B1212753) (CH₂) | 1.0 - 2.0 | 25 - 40 |
Note: Specific chemical shifts can vary depending on the solvent, concentration, and the specific isomer (endo/exo).
Applications in Real-Time Mechanistic Studies and Reaction Monitoring
The distinct NMR signatures of this compound and its potential products allow for the use of in-situ or real-time NMR spectroscopy to monitor reaction progress and elucidate reaction mechanisms. For example, the conversion of the alcohol to a ketone can be followed by observing the disappearance of the carbinol proton signal and the appearance of a new set of signals corresponding to the ketone product. lookchem.com This technique can provide valuable kinetic data and help identify transient intermediates that may not be observable by conventional analysis of the final reaction mixture.
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline derivatives of this compound. nih.govchem-soc.si This technique provides precise bond lengths, bond angles, and torsional angles, confirming the bicyclic framework and the relative stereochemistry of substituents.
For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration. mdpi.comwpmucdn.com By employing anomalous dispersion effects, typically with a heavy atom present in the crystal structure or by using specific X-ray wavelengths, the true handedness of the molecule can be established. nih.gov This is often crucial in asymmetric synthesis where the stereochemical outcome of a reaction needs to be unambiguously proven. The Flack parameter, obtained from the refinement of the crystal structure data, is a key indicator of the correctness of the assigned absolute configuration. chem-soc.si
Chiral Analytical Techniques for Enantiomeric Purity Assessment (e.g., Chiral Gas Chromatography, High-Performance Liquid Chromatography)
When this compound is prepared in an enantiomerically enriched or pure form, it is essential to determine its enantiomeric purity. Chiral analytical techniques are employed for this purpose, with chiral gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC) being the most common methods.
These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. gcms.czsigmaaldrich.com This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification.
Chiral Gas Chromatography (GC): Volatile derivatives of this compound, such as its acetate (B1210297) or trifluoroacetate (B77799) ester, are often prepared to improve their chromatographic properties on chiral GC columns. acs.org Cyclodextrin-based chiral stationary phases are frequently used for the separation of such bicyclic alcohol enantiomers. wisc.edu
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used for both analytical and preparative-scale separation of the enantiomers of this compound or its derivatives. researchgate.netmdpi.com Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers under normal-phase or reversed-phase conditions. The choice of mobile phase is critical for achieving optimal separation. researchgate.net
Table 2: Common Chiral Stationary Phases for the Separation of Bicyclic Alcohol Enantiomers
| Technique | Chiral Stationary Phase Type | Typical Application |
| Chiral GC | Derivatized Cyclodextrins (e.g., β-cyclodextrin) | Separation of volatile derivatives |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose) | Analytical and preparative separation |
The development and application of these advanced analytical methods are fundamental to advancing the chemistry and application of this compound, ensuring the structural and stereochemical integrity of the compounds used in further research and development.
Q & A
Q. What are the optimal synthetic conditions for Bicyclo[2.2.1]hept-3-en-2-ol to ensure high yield and purity?
Methodological Answer:
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd or Ru) in Diels-Alder reactions, as norbornene derivatives often require catalytic activation for stereoselective synthesis .
- Solvent and Temperature : Polar aprotic solvents (e.g., THF) at 60–80°C improve reaction kinetics while minimizing side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves enantiomers. Confirm purity via GC-MS or HPLC (>95% purity threshold) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?
Methodological Answer:
- ¹H/¹³C NMR : Focus on bridgehead protons (δ 1.5–2.5 ppm) and hydroxyl proton (δ 2.0–3.0 ppm, broad). Compare with NIST reference data .
- IR Spectroscopy : Confirm hydroxyl group (broad ~3300 cm⁻¹) and strained bicyclic C=C (1680–1700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak (m/z ~124) and fragmentation patterns validate molecular weight .
Key Consideration : Cross-reference spectral data with computational predictions (e.g., DFT) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in Diels-Alder reactions?
Methodological Answer:
- Molecular Modeling : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (FMOs). The HOMO of the diene and LUMO of the dienophile determine regioselectivity .
- Transition-State Analysis : Identify steric effects from the bicyclic framework using Gaussian or ORCA software. Compare activation energies for endo vs. exo pathways .
Data Contradiction Tip : If experimental yields deviate from predictions, re-evaluate solvent effects or catalyst interactions not modeled computationally .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, melting point) of this compound?
Methodological Answer:
- Multi-Method Validation :
- Collaborative Reproducibility : Share raw data (e.g., NMR FIDs, chromatograms) via repositories like PubChem to enable peer validation .
Q. How does stereochemistry influence this compound’s application in asymmetric catalysis?
Methodological Answer:
- Enantiomeric Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to isolate endo or exo isomers. Confirm enantiopurity via chiral HPLC .
- Catalytic Activity : Test enantiomers in asymmetric alkylation reactions. The rigid bicyclic framework often enhances stereoselectivity by restricting transition-state geometries .
Case Study : endo-Bicyclo[2.2.1]hept-3-en-2-ol exhibits 20% higher enantiomeric excess (ee) in proline-derived catalysts compared to exo isomers .
Q. What protocols ensure reproducibility in kinetic studies of this compound’s oxidation?
Methodological Answer:
- Standardized Conditions :
- Use buffered solutions (pH 7.4) to minimize side reactions.
- Monitor reaction progress via UV-Vis (λ = 240 nm for carbonyl formation) .
- Data Documentation : Report raw kinetic curves, not just rate constants. Include error margins from triplicate trials .
Troubleshooting Tip : If oxidation rates vary between labs, verify dissolved oxygen levels or catalyst lot consistency .
Q. Data Presentation and Ethical Standards
- Supporting Information : Follow Beilstein guidelines for supplemental data (e.g., crystallographic files, spectral copies) to enable replication .
- Literature Citation : Prioritize primary sources (e.g., ACS, RSC journals) over patents or non-peer-reviewed platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
